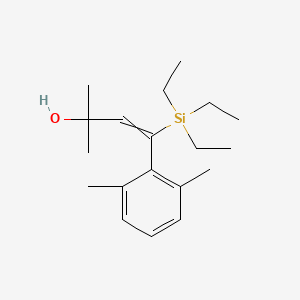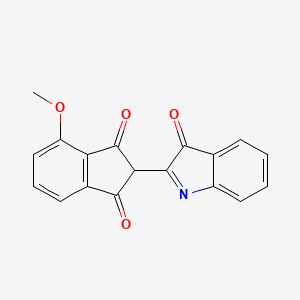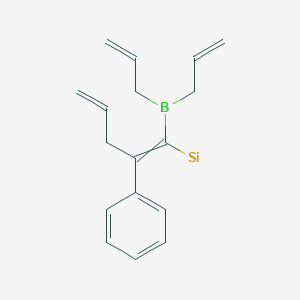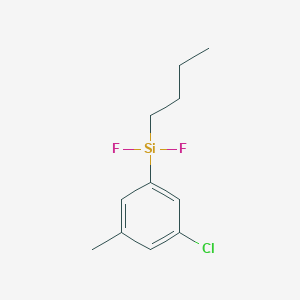
Butyl(3-chloro-5-methylphenyl)difluorosilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl(3-chloro-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a butyl group, a 3-chloro-5-methylphenyl group, and two fluorine atoms attached to a silicon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(3-chloro-5-methylphenyl)difluorosilane typically involves the reaction of 3-chloro-5-methylphenylsilane with butyl lithium and a fluorinating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
Butyl(3-chloro-5-methylphenyl)difluorosilane can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation and Reduction Reactions: The silicon center can be oxidized to form silanols or reduced to form silanes.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and halides. These reactions are typically carried out in polar solvents, such as tetrahydrofuran (THF), under mild conditions.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or m-chloroperbenzoic acid, are used to convert the silicon center to silanols.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride (LiAlH4), are used to reduce the silicon center to silanes.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organosilicon compounds, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.
科学的研究の応用
Butyl(3-chloro-5-methylphenyl)difluorosilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Medicinal Chemistry: It is investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Catalysis: The compound is used as a ligand in catalytic reactions to improve the efficiency and selectivity of the catalysts.
作用機序
The mechanism of action of Butyl(3-chloro-5-methylphenyl)difluorosilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The silicon center can form strong bonds with other atoms, such as carbon, oxygen, and nitrogen, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Butyl(3-chloro-5-methylphenyl)difluorosilane can be compared with other similar organosilicon compounds, such as:
Butyl(3-chlorophenyl)difluorosilane: Lacks the methyl group, which can affect its reactivity and applications.
Butyl(3-methylphenyl)difluorosilane:
Butyl(3-chloro-5-methylphenyl)trifluorosilane: Contains an additional fluorine atom, which can alter its reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
918446-85-2 |
|---|---|
分子式 |
C11H15ClF2Si |
分子量 |
248.77 g/mol |
IUPAC名 |
butyl-(3-chloro-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C11H15ClF2Si/c1-3-4-5-15(13,14)11-7-9(2)6-10(12)8-11/h6-8H,3-5H2,1-2H3 |
InChIキー |
ATFTXCKDFBKFHK-UHFFFAOYSA-N |
正規SMILES |
CCCC[Si](C1=CC(=CC(=C1)C)Cl)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
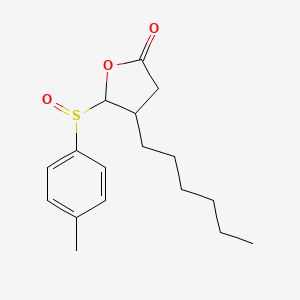
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
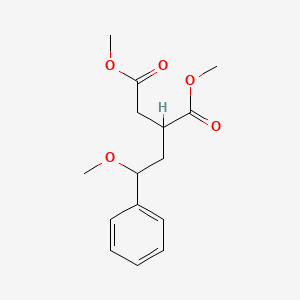
![4-{[(2,5-Dimethylphenyl)methoxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12606798.png)
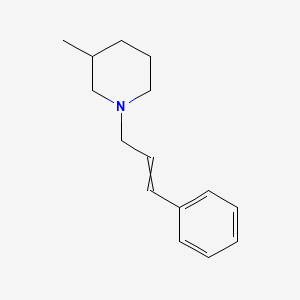
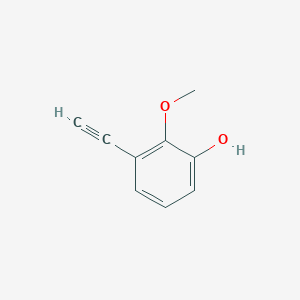


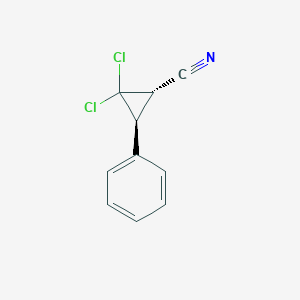
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
